REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:7]=[C:6]([CH3:8])[O:5][N:4]=1.[Cl:9]Cl>C(Cl)Cl.C(Cl)(Cl)(Cl)Cl>[CH3:1][NH:2][C:3]1[C:7]([Cl:9])=[C:6]([CH3:8])[O:5][N:4]=1
|
Name
|
|
Quantity
|
19.06 g
|
Type
|
reactant
|
Smiles
|
CNC1=NOC(=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
139 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a 50% potassium carbonate solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NOC(=C1Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |